molecular formula C13H16ClN3O2 B13044876 Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate

Cat. No.: B13044876
M. Wt: 281.74 g/mol
InChI Key: FRQAQEVOMUBNPX-UHFFFAOYSA-N
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Description

Its structure features:

  • A 2-chloro-substituted pyrido[4,3-d]pyrimidine core.
  • A cyclopropane ring appended via a methyl linker to the nitrogen at position 4.
  • A methyl ester group on the cyclopropane ring.

The chloro substituent at position 2 may influence electronic properties and reactivity .

Properties

Molecular Formula

C13H16ClN3O2

Molecular Weight

281.74 g/mol

IUPAC Name

methyl 1-[(2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C13H16ClN3O2/c1-19-11(18)13(3-4-13)8-17-5-2-10-9(7-17)6-15-12(14)16-10/h6H,2-5,7-8H2,1H3

InChI Key

FRQAQEVOMUBNPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)CN2CCC3=NC(=NC=C3C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyridine moiety. The final step involves the addition of the cyclopropane carboxylate group. The reaction conditions typically require the use of strong bases and high temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate have been shown to inhibit specific kinases involved in cancer cell proliferation.

Case Study: Kinase Inhibition

A study focused on the inhibitory effects of similar pyrido-pyrimidine derivatives on cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. The results demonstrated that these compounds could effectively reduce cancer cell viability in vitro, suggesting a potential therapeutic application in cancer treatment .

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. Pyrido-pyrimidine derivatives have been associated with the modulation of neuroinflammatory pathways and protection against oxidative stress.

Case Study: Neurodegeneration

In a recent study, this compound was tested in models of Alzheimer's disease. The compound showed promise in reducing amyloid-beta aggregation and improving cognitive function in treated animals .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study: Bacterial Inhibition

A study assessed the antibacterial activity of this compound against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at certain concentrations .

Drug Development Potential

Given its diverse biological activities, this compound presents opportunities for further drug development. Its ability to target multiple pathways makes it a candidate for combination therapies in oncology and neurodegenerative diseases.

Toxicological Studies

While the therapeutic potential is promising, toxicological assessments are critical for determining safety profiles. Preliminary studies suggest a favorable safety margin; however, comprehensive toxicity evaluations are necessary before clinical applications can be pursued.

Mechanism of Action

The mechanism of action of Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to nucleic acids, stabilizing DNA duplexes through enhanced stacking interactions and hydrogen bonding. This stabilization effect is attributed to the bicyclic structure of the compound, which allows for better base stacking and hydrogen bonding with the DNA bases .

Comparison with Similar Compounds

Substituent Variations on the Pyrido[4,3-d]pyrimidine Core

Compound Name Substituent at Position 2 Substituent at Position 4 Key Structural Differences Reference
Target Compound Chlorine Hydrogen Cyclopropane-methyl ester side chain
Benzyl 4-chloro-2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Methyl Chlorine Benzyl ester (vs. methyl), reversed substituent positions
Benzyl 4-hydroxy-2-alkyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Alkyl (e.g., methyl) Hydroxy Hydroxyl group at position 4; benzyl ester

Key Findings :

  • Benzyl esters (e.g., in ) may confer higher lipophilicity than methyl esters, affecting bioavailability.

Variations in the Cyclopropane Side Chain

Compound Name Linker Type Ester Group Molecular Weight (Calculated) Reference
Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methyl)cyclopropane-1-carboxylate Methyl Methyl ~349.8 g/mol
Methyl 1-(2-(2-chloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethyl)cyclopropane-1-carboxylate Ethyl Methyl ~363.8 g/mol

Key Findings :

  • Ethyl linkers (as in ) increase molecular flexibility, which could reduce binding affinity but improve solubility.

Heterocycle Core Modifications

Pyrazolo-pyrano-pyrimidine derivatives (e.g., from ) differ in core structure:

  • Example: 5-(4-Fluorophenyl)-6-methyl-4-morpholin-4-yl-5,8-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d][1,2,3]triazine.
  • Differences: Incorporation of triazine and pyrano rings instead of pyrido-pyrimidine.
  • Implications : Expanded π-systems may enhance stacking interactions but reduce metabolic stability .

Pharmacological Implications (Hypothetical)

While explicit activity data are absent in the evidence, structural analysis suggests:

  • Chloro vs. Hydroxy Groups : Chlorine may improve membrane permeability but increase toxicity risk.
  • Cyclopropane vs. Linear Chains : Enhanced rigidity could reduce off-target effects.
  • Ester Groups : Methyl esters may hydrolyze faster than benzyl esters, affecting half-life.

Biological Activity

Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane carboxylate moiety linked to a substituted pyrido-pyrimidine structure. The presence of the chlorine atom and the specific substitution patterns on the pyrimidine ring are crucial for its biological activity.

Molecular Formula

  • C : 14
  • H : 16
  • Cl : 1
  • N : 3
  • O : 2

Mechanisms of Biological Activity

Research indicates that compounds containing the pyrido[4,3-d]pyrimidine scaffold exhibit a range of biological activities, primarily due to their ability to interact with various biological targets.

1. Antitumor Activity

Pyrido-pyrimidine derivatives have been studied extensively for their antitumor properties. For instance, they have been shown to inhibit specific kinases involved in cancer cell proliferation:

  • Tyrosine Kinase Inhibition : These compounds can inhibit receptor tyrosine kinases, which play a pivotal role in cancer signaling pathways. This inhibition can lead to reduced tumor growth and metastasis .

2. Antiviral Properties

Some derivatives have demonstrated antiviral activity against Hepatitis C virus (HCV) by targeting viral polymerases, thus preventing viral replication .

3. Anti-inflammatory Effects

Studies suggest that certain pyrido-pyrimidine compounds may also exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of a related pyrido-pyrimidine compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, attributed to the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential against HCV. The compound was found to inhibit the NS5B polymerase with an IC50 value of approximately 50 nM, demonstrating promising antiviral activity .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInhibition of receptor tyrosine kinases
AntiviralInhibition of HCV NS5B polymerase
Anti-inflammatoryModulation of cytokine production

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelKey Structural Features
Methyl derivativeHighMethyl group enhances lipophilicity
Chlorinated variantModerateChlorine increases binding affinity
Unsubstituted analogLowLack of functional groups reduces activity

Q & A

Q. What spectroscopic methods are used to confirm the structure of this compound?

To confirm the structure, researchers employ a combination of:

  • 1H/13C NMR : Analyze splitting patterns and chemical shifts. For example, cyclopropane protons appear as multiplets (δ 0.76–0.96 ppm) , while pyrimidine ring protons resonate at δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+1]+ calculated vs. observed values, as in ).
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., deviations ≤0.3% indicate purity ).

Q. What synthetic routes are reported for this compound?

Key steps include:

Pyrimidine Core Formation : React 4,6-dichloro-2-(methylsulfanyl)pyrimidine with amines or alcohols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Cyclopropane Introduction : Use methyl cyclopropane carboxylate derivatives via nucleophilic substitution (e.g., SN2 with NaH in THF ).

Chlorination : Introduce Cl at position 2 using POCl₃ or NCS .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrimidine alkylationK₂CO₃, DMF, 80°C, 12h65–75
Cyclopropane couplingNaH, THF, 0°C → rt, 6h50–60
Final purificationColumn chromatography (SiO₂, EtOAc/Hex)>95% purity

Advanced Questions

Q. How can cyclopropane ring stability be ensured during synthesis?

Cyclopropane rings are sensitive to strain and oxidation. Strategies include:

  • Low-Temperature Reactions : Conduct substitutions at 0°C to minimize ring opening .
  • Steric Protection : Use bulky leaving groups (e.g., mesylates) to reduce side reactions .
  • Post-Synthesis Analysis : Monitor degradation via 1H NMR (e.g., loss of cyclopropane signals at δ 0.7–1.0 ppm indicates instability ).

Q. How should researchers resolve contradictions in elemental analysis data?

Discrepancies (e.g., C: 54.18% calculated vs. 53.93% observed ) may arise from:

  • Sample Hygroscopicity : Dry compounds under vacuum (40°C, 24h) before analysis.
  • Byproduct Traces : Use preparative HPLC or recrystallization for purification .
  • Validation : Cross-check with X-ray crystallography or high-resolution MS .

Q. What computational methods support mechanistic studies of its reactivity?

  • DFT Calculations : Model transition states for cyclopropane substitution (e.g., B3LYP/6-31G* level) .
  • Docking Studies : Predict binding interactions if the compound targets enzymes (e.g., pyrimidine-binding proteins) .

Methodological Notes

  • Contradictory Data : In , slight deviations in elemental analysis suggest trace solvents; replicate analyses under inert atmospheres are recommended.
  • Stereochemical Considerations : For chiral centers, use chiral HPLC or Mosher ester analysis .

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